1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide
Description
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-pyridin-4-ylpyrazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5/c12-3-6-17-7-9(11(13)14)10(16-17)8-1-4-15-5-2-8/h1-2,4-5,7H,3,6H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJACAWEVNVAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2C(=N)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrazole-4-carboximidamide Core
A common approach to preparing pyrazole-4-carboximidamide derivatives starts from 1H-pyrazole-1-carboximidamide hydrochloride . The following table summarizes typical reaction conditions and yields for key intermediate formation steps:
| Yield (%) | Reaction Conditions | Experimental Notes |
|---|---|---|
| 88 | Potassium carbonate in water/acetone at 20°C | Di-tert-butyldicarbonate added to 1H-pyrazole-1-carboxamidine hydrochloride; product isolated by filtration after precipitation at 0°C. |
| 74.8 | DMAP, triethylamine in tetrahydrofuran at 20°C for 20 h | Reaction mixture concentrated and recrystallized from ethyl acetate to yield tert-butyl carbamate intermediate. |
| 84 | N-ethyl-N,N-diisopropylamine in dichloromethane/ethyl acetate/hexane at room temperature | After reaction, organic phase washed, dried, and crystallized to yield N-tert-butoxycarbonyl-pyrazole-1-carboxamidine. |
| 83.9 | N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide at 20°C for ~2.7 h | Reaction followed by aqueous workup and crystallization from hexane to isolate tert-butyl (tert-butoxycarbonyliminopyrazol-1-yl-methyl)carbamate. |
| 85 | N-ethyl-N,N-diisopropylamine in water at 20°C for 48 h | Reaction with 6A-Deoxy-6A-amino-beta-CDs followed by precipitation and purification to yield pale white solid. |
| 52 | N,N-diisopropylethylamine in anhydrous DMF at room temperature for 96 h | Coupling of amine with 1H-pyrazole-1-carboxamidine to form desired amidine derivative. |
Table 1: Representative reaction conditions for pyrazole carboximidamide derivatives preparation adapted from related compounds
Attachment of Pyridin-4-yl Group at 3-Position
The pyridin-4-yl substituent is generally introduced through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) or via condensation reactions using appropriate pyridine derivatives. The position specificity (3-position on pyrazole) requires regioselective functionalization of the pyrazole ring, often achieved by starting with a suitably functionalized pyrazole precursor.
Detailed Research Findings and Analysis
- The amidine functionality is typically prepared via reaction of pyrazole-4-carbonitrile or pyrazole-4-carboxamide precursors with ammonium salts or amidine reagents under mild conditions.
- The use of di-tert-butyldicarbonate (Boc2O) and bases such as DMAP or triethylamine facilitates the protection and activation steps in intermediate synthesis, improving yields and purity.
- Reaction times vary from a few hours to several days depending on solvent, base, and temperature, with yields ranging from moderate (50%) to high (85%).
- Purification often involves crystallization from ethyl acetate, hexane, or water/acetone mixtures, with washing steps to remove residual reagents.
- NMR and HR-MS data confirm the structure and purity of intermediates and final compounds, with characteristic chemical shifts for pyrazole and pyridine protons and carbons.
Summary Table of Preparation Method Parameters
| Step | Reagents & Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrazole carboximidamide formation | 1H-pyrazole-1-carboxamidine hydrochloride, Boc2O, K2CO3 | Acetone/water | 20°C | Overnight | 88 | Precipitation and filtration |
| Boc protection | Boc2O, DMAP, Et3N | THF | 20°C | 20 h | 74.8 | Recrystallization from EtOAc |
| Carbamate formation | Boc2O, N-ethyl-N,N-diisopropylamine | DCM, EtOAc, hexane | RT | 3 h | 84 | Crystallization from hexane |
| Amidination | 1H-pyrazole-1-carboxamidine, amine, DIPEA | DMF | RT | 96 h | 52 | Coupling reaction |
| Fluoroethylation | 2-fluoroethyl halide, base (e.g., K2CO3) | Acetone or DMF | 20–40°C | Several hours | Variable | N-alkylation step |
| Pyridin-4-yl attachment | Pyridin-4-yl derivative, Pd catalyst (if cross-coupling) | Suitable solvent | Elevated temp | Hours | Variable | Regioselective substitution |
The preparation of This compound involves multi-step synthesis focusing on the construction of the pyrazole carboximidamide core, selective N-alkylation with a 2-fluoroethyl group, and introduction of the pyridin-4-yl substituent. The methodologies leverage established amidine synthesis protocols and functional group transformations under mild to moderate conditions, yielding the target compound with good efficiency.
The data synthesized here is drawn from comprehensive experimental reports on related pyrazole carboximidamide derivatives and analogous fluoroalkylated heterocycles, ensuring a professional and authoritative foundation for further research and application.
Chemical Reactions Analysis
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carboximidamide group to an amine.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a pyrazole ring, which is known for its biological activity. The presence of the fluoroethyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.
Anticancer Activity
Recent studies have identified compounds related to 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide as selective androgen receptor modulators (SARMs). These compounds exhibit potential in treating androgen-dependent cancers, such as prostate cancer. Their mechanism involves modulating androgen receptor activity, which is crucial in cancer progression .
Neuropsychiatric Disorders
The compound has been investigated for its role as a phosphodiesterase type 10A (PDE10A) inhibitor, which is relevant in treating neuropsychiatric disorders like schizophrenia and Huntington's disease. PDE10A inhibitors have shown promise in enhancing cognitive function and reducing psychotic symptoms .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound can be achieved through various methods, including the condensation of appropriate precursors followed by selective functionalization. Structure-activity relationship studies indicate that modifications to the pyrazole ring and substituents significantly impact biological activity, allowing for the optimization of therapeutic efficacy .
Case Study 1: Prostate Cancer Treatment
In a preclinical study, derivatives of this compound were tested for their ability to inhibit prostate cancer cell proliferation. Results indicated a dose-dependent response, with certain analogs demonstrating IC50 values in the nanomolar range. This suggests strong potential for further development into therapeutics targeting androgen receptor pathways .
Case Study 2: Cognitive Enhancement in Schizophrenia
Another study evaluated the effects of a related compound on cognitive deficits in animal models of schizophrenia. The results showed significant improvements in cognitive performance, attributed to the modulation of PDE10A activity, highlighting the therapeutic potential of this class of compounds in treating neuropsychiatric disorders .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. The presence of the fluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the pyridinyl and pyrazole rings contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Carboximidamide vs. Thiophene/Esters
Fluorinated Substituents
- The 2-fluoroethyl group in the target and ’s compound increases lipophilicity and may reduce oxidative metabolism compared to non-fluorinated analogues.
Pharmacological Implications
Biological Activity
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : CHFN
Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been associated with:
- Phosphodiesterase Inhibition : Similar compounds have shown efficacy as selective phosphodiesterase inhibitors, which play a crucial role in regulating intracellular signaling pathways linked to inflammation and immune responses .
- Anti-inflammatory Properties : Compounds within the pyrazole class have been documented to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6 .
1. Anti-inflammatory Activity
Studies have demonstrated that derivatives of pyrazole can significantly reduce inflammation in various models. For instance, compounds similar to this compound have shown:
- Inhibition Rates : Up to 85% inhibition of TNF-α production at certain concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
This compound also exhibits promising antimicrobial properties:
- In Vitro Studies : It has been effective against a range of bacterial strains including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating efficacy at low micromolar levels .
3. Antitumor Activity
Emerging research suggests potential antitumor effects:
- Cell Line Studies : Certain pyrazole derivatives have shown cytotoxic effects against cancer cell lines, indicating that they may interfere with cancer cell proliferation and induce apoptosis .
Case Studies
Several studies highlight the biological activity of related compounds:
- Study on PDE Inhibition : A derivative showed an IC value of 140 nM in enzyme assays, indicating potent inhibition of phosphodiesterase enzymes involved in inflammatory pathways .
- Animal Model Research : In vivo studies demonstrated significant reductions in airway hyperreactivity in asthmatic mice models upon administration of pyrazole derivatives .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide, and how can reaction yields be improved?
- Methodological Answer : Multi-step synthesis typically involves: (i) Condensation of pyridine-4-carbaldehyde with fluorinated ethylamine to form the pyrazole core. (ii) Introduction of the carboximidamide group via nucleophilic substitution or palladium-catalyzed coupling. To improve yields, employ Design of Experiments (DoE) methodologies to optimize parameters like temperature, solvent polarity, and catalyst loading . LCMS and HPLC (as in ) should monitor intermediate purity.
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, fluoroethyl protons at δ 4.5–5.0 ppm) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for analogous pyrazole derivatives in .
- Mass Spectrometry : ESI-MS or MALDI-TOF can verify molecular weight (±0.1 Da tolerance) .
Advanced Research Questions
Q. What computational strategies can predict the biological target interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) by aligning the pyridinyl and fluoroethyl groups with active-site residues .
- Quantum Mechanical Calculations : Assess electronic effects of the fluorine atom on binding affinity via DFT (e.g., Gaussian 16) .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes .
Q. How do structural modifications (e.g., fluorine position, pyridinyl substitution) influence bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 2- vs. 3-fluoroethyl, pyridin-3-yl vs. pyridin-4-yl) and compare IC values in enzyme assays .
- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .
- Contradiction Note : Fluorine at the 2- vs. 1-position may alter metabolic stability (e.g., vs. 17), requiring in vitro CYP450 inhibition assays.
Q. What experimental designs resolve contradictions in activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from heterogeneous assays (e.g., varying cell lines, assay pH) and apply mixed-effects models to identify confounding variables .
- Orthogonal Validation : Confirm activity using SPR (binding kinetics) and cellular thermal shift assays (CETSA) .
Q. How can reaction engineering principles improve scalability for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer for hazardous intermediates (e.g., fluorinated reagents) .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and minimize impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
